molecular formula C17H18N2O2 B12132508 N-(1-phenylethyl)-2-(phenylformamido)acetamide

N-(1-phenylethyl)-2-(phenylformamido)acetamide

Katalognummer: B12132508
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: NPQGQQXNUGFMBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-phenylethyl)-2-(phenylformamido)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a phenylformamido group attached to the acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(phenylformamido)acetamide can be achieved through a multi-step process. One common method involves the reaction of 1-phenylethylamine with phenyl isocyanate to form N-(1-phenylethyl)formamide. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-phenylethyl)-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions and alkoxide ions can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenylformamido oxides.

    Reduction: Formation of phenylethylamines.

    Substitution: Formation of substituted amides with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-phenylethyl)-2-(phenylformamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-phenylethyl)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-phenylethyl)acetamide: Lacks the phenylformamido group.

    N-(1-phenylethyl)-2-(phenylamino)acetamide: Contains a phenylamino group instead of a phenylformamido group.

    N-(1-phenylethyl)-2-(phenylcarbamoyl)acetamide: Contains a phenylcarbamoyl group.

Uniqueness

N-(1-phenylethyl)-2-(phenylformamido)acetamide is unique due to the presence of both phenylethyl and phenylformamido groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide

InChI

InChI=1S/C17H18N2O2/c1-13(14-8-4-2-5-9-14)19-16(20)12-18-17(21)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

NPQGQQXNUGFMBV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.